molecular formula C21H20N4O B1627749 4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline CAS No. 893613-37-1

4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline

Cat. No.: B1627749
CAS No.: 893613-37-1
M. Wt: 344.4 g/mol
InChI Key: KUQLKWMNSGGBND-UHFFFAOYSA-N
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Description

4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline, also known as 4-MPP, is a novel small molecule that has been studied for its potential applications in scientific research. 4-MPP is a member of the pyrazolo[1,5-a]pyrimidine family of heterocyclic compounds and is composed of an aromatic ring, a pyrazole ring, and an amine group. It is a potent inhibitor of several enzymes, including caspase-3, which is involved in apoptosis, and a number of kinases, including protein kinase C (PKC). In addition, 4-MPP has been shown to have anti-inflammatory and antioxidant properties.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds with structural features akin to 4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline have been evaluated for their antimicrobial and antifungal properties. For instance, a study by Bruni et al. (1996) synthesized a series of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones and tested their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. However, none of the tested compounds showed significant activity in this particular study (Bruni et al., 1996). In contrast, other research, such as the work by Jafar et al. (2017), focused on synthesizing derivatives with antifungal properties, demonstrating the potential of these compounds in developing new antifungal agents (Jafar et al., 2017).

Anti-inflammatory and Analgesic Activities

The anti-inflammatory and analgesic potentials of pyrazolopyrimidine derivatives have been investigated, revealing that certain compounds exhibit activities comparable to standard drugs. Antre et al. (2011) synthesized a series of pyrazolone derivatives attached to a pyrimidine moiety and evaluated their anti-inflammatory, analgesic, and antipyretic activities. Some compounds showed significant results, suggesting the therapeutic potential of these derivatives in treating inflammation and pain (Antre et al., 2011).

Anticancer Applications

The anticancer activity of pyrazolopyrimidine derivatives has been a significant area of research. Abdellatif et al. (2014) synthesized new Pyrazolo[3,4-d]pyrimidin-4-one Derivatives and tested their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Many of the tested compounds revealed promising antitumor activity, highlighting the potential use of these compounds in cancer therapy (Abdellatif et al., 2014).

Anti-inflammatory and Anticancer Agents

A study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, showing the dual potential of these compounds in both anti-inflammatory and anticancer applications (Rahmouni et al., 2016).

Properties

IUPAC Name

4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-24(2)18-8-4-16(5-9-18)20-12-21-22-13-17(14-25(21)23-20)15-6-10-19(26-3)11-7-15/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQLKWMNSGGBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587544
Record name 4-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893613-37-1
Record name 4-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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